molecular formula C23H28N2O5S B2611792 2-(2-(4-methoxyphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 381201-05-4

2-(2-(4-methoxyphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2611792
CAS No.: 381201-05-4
M. Wt: 444.55
InChI Key: SEWMUCCBKCKPKI-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-methoxyphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide features a bicyclic thiophene core fused with a cyclohexene ring. Key structural elements include:

  • 4-Methoxyphenoxyacetamido group: Provides electron-donating properties via the methoxy substituent.
  • Tetrahydrofuran-2-ylmethyl carboxamide: Enhances solubility due to the oxygen-rich tetrahydrofuran moiety.
  • 4,5,6,7-Tetrahydrobenzo[b]thiophene: A rigid scaffold common in bioactive molecules .

Properties

IUPAC Name

2-[[2-(4-methoxyphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-28-15-8-10-16(11-9-15)30-14-20(26)25-23-21(18-6-2-3-7-19(18)31-23)22(27)24-13-17-5-4-12-29-17/h8-11,17H,2-7,12-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWMUCCBKCKPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-methoxyphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of benzo[b]thiophene that has garnered attention for its potential biological activities. This article synthesizes findings from various studies regarding its biological activity, focusing on its anti-cancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound's structure includes:

  • A benzo[b]thiophene core.
  • A tetrahydrofuran moiety.
  • A methoxyphenoxy acetamido group.

This unique combination of functional groups suggests potential interactions with biological targets.

1. Anti-Cancer Activity

Recent studies have demonstrated that derivatives of benzo[b]thiophene exhibit significant anti-cancer properties. For instance:

  • In vitro studies : Compounds similar to the target compound were evaluated against various cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of action : The antiproliferative effects were associated with the induction of apoptosis and cell cycle arrest in the G2/M phase, suggesting that these compounds may inhibit microtubule polymerization, a critical process in cell division .

2. Antimicrobial Activity

The antimicrobial efficacy of benzo[b]thiophene derivatives has also been explored:

  • Screening against pathogens : Compounds were tested against a range of bacteria including Escherichia coli and Staphylococcus aureus. Some derivatives showed substantial antibacterial activity with inhibition zones comparable to standard antibiotics .

3. Antioxidant Properties

The antioxidant potential of similar compounds has been assessed through various assays:

  • DPPH scavenging activity : Studies indicated that certain derivatives demonstrated high radical scavenging activity, thus contributing to their overall biological efficacy .

Case Study 1: Synthesis and Evaluation of Derivatives

In a study involving the synthesis of various benzo[b]thiophene derivatives, researchers found that modifications at specific positions on the thiophene ring significantly influenced biological activity. For example:

  • Compound modifications led to enhanced cytotoxicity against cancer cell lines.
  • Structural analysis revealed that electron-donating groups increased activity by stabilizing the interaction with target proteins involved in cancer progression .

Case Study 2: Mechanistic Studies on Antiproliferative Effects

A detailed mechanistic study highlighted how certain derivatives affected the cell cycle:

  • Flow cytometry analysis showed an increase in sub-G1 population, indicating apoptosis.
  • Western blotting revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins in treated cells .

Data Tables

Activity Type Cell Line/Pathogen IC50/Zone of Inhibition (mm) Reference
Anti-CancerMCF-712 µM
Anti-CancerNCI-H46010 µM
AntimicrobialE. coli20 mm
AntimicrobialS. aureus18 mm

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights critical differences between the target compound and its analogs:

Compound Name/ID Key Substituents Synthesis Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound 4-Methoxyphenoxy, tetrahydrofuran-2-ylmethyl Not reported Not reported Inferred from analogs
Compound IIIb () 4-Benzylpiperazine 80 200–202 Acetylcholinesterase inhibition
Compound 15 () Hydrazinocarbonyl 84 >300 Not specified
Compound 6o () 4-Hydroxyphenyl, ethoxycarbonyl 22 Not reported Not specified
Compound 23 () 2-Chlorophenyl, succinic anhydride-derived Not reported 197–199 Antibacterial
Compound 97e () 4-Methoxyphenyl, hydrazinyl Not reported Not reported Intermediate for azides

Key Observations :

  • Substituent Impact on Physicochemical Properties : The tetrahydrofuran group in the target compound likely improves solubility compared to hydrophobic groups like benzylpiperazine (IIIb) or chlorophenyl (23) .
  • Synthesis Efficiency : Yields vary widely (22–84%), influenced by reaction conditions (e.g., microwave-assisted synthesis in vs. traditional reflux in ) .
  • Thermal Stability: High melting points (>300°C for Compound 15) correlate with strong intermolecular interactions (e.g., hydrogen bonding in hydrazinocarbonyl derivatives) .

Analytical and Spectral Comparisons

  • NMR Trends: Aromatic protons in 4-methoxyphenoxy derivatives resonate at δ 6.8–7.2 ppm, while tetrahydrofuran methylene protons appear at δ 3.5–4.0 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹) and NH (3150–3400 cm⁻¹) are consistent across analogs .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 440 for Compound 15) align with calculated values, confirming structural integrity .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

The synthesis involves Knoevenagel condensation to form the thiophene core, followed by sequential amidation. A typical protocol includes:

  • Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the active methylene group.
  • Condensation with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) in toluene with catalytic piperidine/acetic acid (5–6 hours, 72–94% yield).
  • Purification via alcohol recrystallization to achieve >95% purity, confirmed by IR, 1^1H NMR, and LC-MS .

Q. How should researchers validate the structural integrity of this compound?

Use a multi-spectral approach:

  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1650–1750 cm1^{-1}, NH at ~3200–3400 cm1^{-1}) .
  • 1^1H/13^{13}C NMR to assign chemical shifts (e.g., tetrahydrofuran methyl protons at δ 2.6–3.0 ppm, thiophene protons at δ 6.7–7.3 ppm) .
  • HRMS for molecular ion verification (e.g., [M+H]+^+ with <2 ppm error) .
  • X-ray crystallography (CCDC-1893314) for absolute configuration confirmation .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Antibacterial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Antioxidant activity : DPPH radical scavenging or FRAP assays .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can synthesis yield be improved while minimizing side products?

  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) using response surface methodology. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side reactions .
  • Alternative solvents : Replace toluene with ionic liquids to improve solubility and reduce reaction time .

Q. How to resolve contradictions in reported biological activity data?

  • Mechanistic studies : Use transcriptomics/proteomics to identify target pathways (e.g., bacterial membrane disruption vs. enzyme inhibition) .
  • Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for MIC) to rule out false positives .
  • Metabolite profiling : LC-MS/MS to detect active metabolites that may contribute to discrepancies .

Q. What computational tools predict human aldehyde oxidase (hAOX1) metabolism for this compound?

  • In silico models : Use Schrödinger’s QikProp or ADMET Predictor to assess oxidation sites (e.g., tetrahydrofuran or thiophene moieties).
  • Docking simulations : Map interactions with hAOX1’s FAD-binding domain to predict metabolic stability .
  • Validation : Compare with in vitro microsomal assays (e.g., human liver S9 fractions) .

Q. How to design derivatives with enhanced pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the 4-methoxyphenoxy group with trifluoromethyl or pyridyl to improve solubility .
  • Prodrug strategies : Esterify the carboxamide to enhance oral bioavailability .
  • SAR analysis : Correlate substituent electronegativity (Hammett constants) with antibacterial potency .

Methodological Notes

  • Data reproducibility : Archive raw spectral data (NMR, HRMS) in supplemental materials for peer review .
  • Ethical compliance : Adhere to institutional guidelines for biological testing and cytotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.